

analytical methods for 4'-Chloro-2'-fluoroacetophenone characterization

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Compound of Interest

Compound Name: 4'-Chloro-2'-fluoroacetophenone

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A comprehensive guide to the analytical characterization of **4'-Chloro-2'-fluoroacetophenone**, comparing key chromatographic and spectroscopic methods with common alternatives.

This guide provides a comparative overview of standard analytical techniques for the characterization of **4'-Chloro-2'-fluoroacetophenone**, a halogenated aromatic ketone relevant in pharmaceutical and chemical research. For professionals in drug development and scientific research, accurate and robust analytical methods are paramount for quality control, purity assessment, and structural elucidation. This document outlines detailed experimental protocols and presents comparative data for chromatographic and spectroscopic analyses, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Performance is compared against structurally similar compounds, 4'-Chloroacetophenone and 4'-Fluoroacetophenone, to highlight the influence of substitution patterns on analytical outcomes.

Chromatographic Methods Comparison

Chromatographic techniques are essential for separating **4'-Chloro-2'-fluoroacetophenone** from impurities and for quantification. HPLC is a robust method for this purpose, while GC-MS provides excellent separation and structural information.

Table 1: Comparison of Chromatographic Methods

Parameter	HPLC Analysis	GC-MS Analysis
Analyte	2-Chloro-4'-fluoroacetophenone	2-Chloro-4'-fluoroacetophenone
Instrumentation	DIONEX P680 HPLC, UV Detector	Standard GC-MS system
Column	ODS-C18 (4.6 mm x 150 mm, 5 µm)[1][2]	Standard non-polar capillary column
Mobile Phase/Carrier Gas	Acetonitrile:0.1% TFA in Water (50:50)[1][2]	Helium
Flow Rate	1.0 mL/min[1][2]	Not specified
Detection	UV at 254 nm[1][2]	Electron Ionization (EI)
Retention Time	6.193 min[2]	Not specified
Key Data/Fragments	Purity: 99.42% by area normalization[2]	Key m/z fragments: 123 (base peak), 95, 75[3]

*Note: Data for the closely related isomer 2-Chloro-4'-fluoroacetophenone is presented as a proxy for **4'-Chloro-2'-fluoroacetophenone**.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol This protocol is adapted from a method developed for the closely related compound, 2-chloro-4'-fluoroacetophenone, and is expected to provide good separation and quantification.[1]

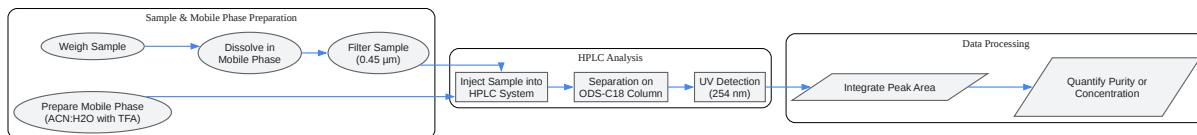
- Instrumentation: A standard HPLC system equipped with a UV detector and an ODS-C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) is used.[1][2]
- Mobile Phase Preparation: The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in deionized water.[1][2]
- Analysis Conditions: The analysis is performed under isocratic elution with a flow rate of 1.0 mL/min.[1] The column temperature is maintained at ambient conditions.

- Detection: UV detection is set to a wavelength of 254 nm.[\[1\]](#)[\[2\]](#)
- Sample Preparation: A stock solution of the sample is prepared by accurately weighing and dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL). This solution is then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent) is suitable for the analysis.
- GC Conditions:
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-450 amu.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Experimental Workflow: HPLC Analysis

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Caption: Workflow for purity analysis by HPLC.

Spectroscopic Methods Comparison

Spectroscopic methods provide critical information for the structural confirmation of **4'-Chloro-2'-fluoroacetophenone**. NMR spectroscopy is invaluable for determining the precise arrangement of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, and IR spectroscopy identifies characteristic functional groups.

Table 2: Comparative Spectroscopic Data for Halogenated Acetophenones

Parameter	4'-Chloroacetophenone (Alternative 1)	4'-Fluoroacetophenone (Alternative 2)
¹ H NMR (CDCl ₃)	δ 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H)[4]	δ 7.97-8.00 (q, 2H), 7.13 (t, 2H), 2.58 (s, 3H)[4]
¹³ C NMR (CDCl ₃)	δ 196.8, 139.6, 135.4, 129.7, 128.9, 26.5[4]	δ 196.4, 165.8 (d), 133.6, 131.0 (d), 115.7 (d), 26.5[4]
Mass Spec. (EI)	Molecular Ion (M ⁺): m/z 154/156. Base Peak: m/z 139.	Molecular Ion (M ⁺): m/z 138[5]. Base Peak: m/z 123[5].
Key IR Absorptions	~1685 cm ⁻¹ (C=O), ~830 cm ⁻¹ (C-Cl)	~1680 cm ⁻¹ (C=O), ~1230 cm ⁻¹ (C-F)

Experimental Protocols

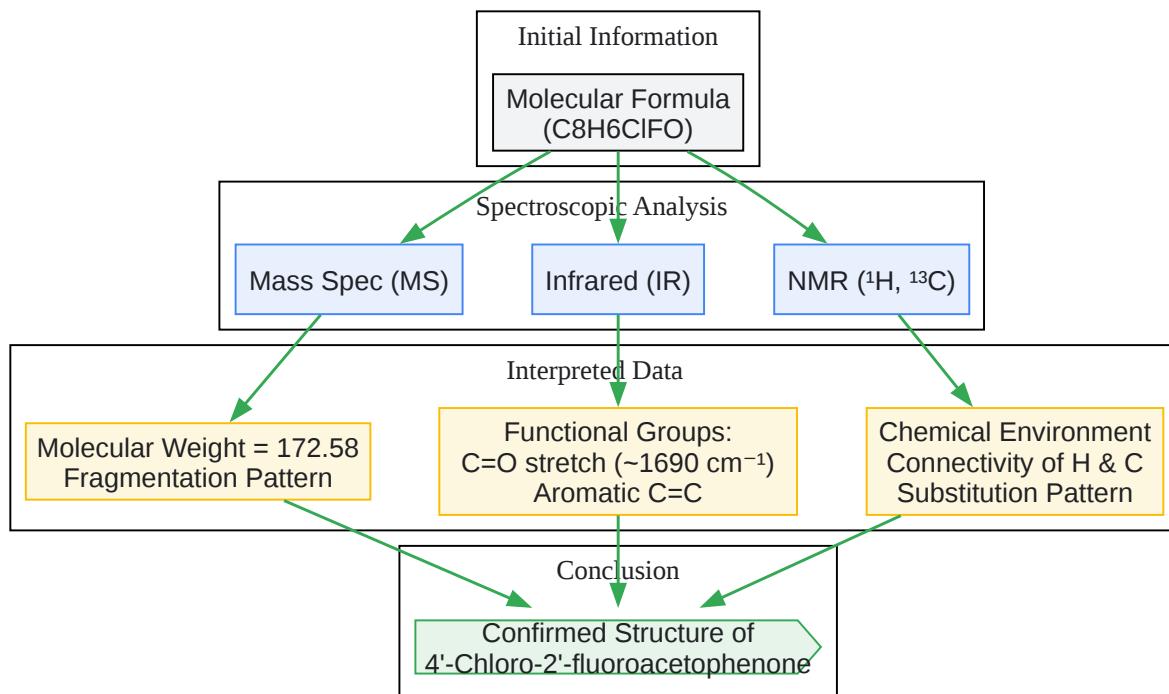
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-IR), a small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). [3] Pressure is applied to ensure good contact.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

Logical Workflow: Structure Elucidation



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Caption: Logic for spectroscopic structure confirmation.

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